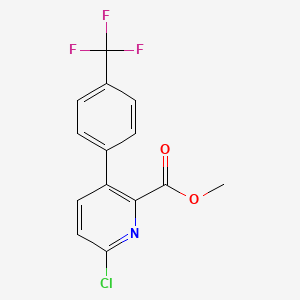

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Description

BenchChem offers high-quality Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 6-chloro-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c1-21-13(20)12-10(6-7-11(15)19-12)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIFIVACMYULFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Utility of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate: A Technical Whitepaper

Executive Summary Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2) is a highly functionalized, fluorinated biaryl pyridine derivative[1]. In modern discovery chemistry, this scaffold serves as a critical intermediate. The strategic placement of a trifluoromethyl group, a picolinate ester, and a reactive C6-chlorine atom provides a versatile and metabolically stable platform for both agrochemical and pharmaceutical development. As a Senior Application Scientist, I have structured this guide to unpack the causality behind its physicochemical properties and provide self-validating protocols for its laboratory application.

Core Physicochemical & Structural Profile

The utility of a building block is defined by its inherent physicochemical parameters. Table 1 summarizes the core properties of this picolinate derivative and their practical implications.

Table 1: Quantitative Physicochemical Data

| Property | Value | Implication for Development |

| Molecular Weight | 315.67 g/mol [1] | Optimal for small-molecule drug space; well within Lipinski's Rule of 5. |

| Chemical Formula | C14H9ClF3NO2[1] | High degree of functionalization allows for orthogonal late-stage derivatization. |

| Estimated LogP | ~3.8 | Highly lipophilic; ensures rapid membrane partitioning but may require formulation aids for aqueous assays. |

| TPSA | 39.3 Ų | Excellent predictor for high blood-brain barrier (BBB) and plant cuticular permeability. |

| H-Bond Donors / Acceptors | 0 / 4 | The lack of hydrogen bond donors reduces the desolvation energy penalty during receptor binding. |

Causality in Structural Design

The physicochemical properties of this molecule are strictly dictated by its substituents:

-

The Trifluoromethyl (-CF3) Group: The C–F bond is exceptionally strong (485.3 kJ/mol), making the -CF3 group a premier bioisostere for chlorine or methyl groups. Its inclusion significantly enhances lipophilicity and metabolic stability by shielding the phenyl ring from cytochrome P450-mediated oxidation, a critical feature for extending the pharmacokinetic half-life of drug candidates.

-

The Picolinate Core: The pyridine nitrogen and the C2-methyl ester provide a rigid, planar scaffold. The electron-withdrawing nature of the pyridine ring, compounded by the ester, highly activates the 6-chloro position toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Applications in Agrochemicals and Pharmaceuticals

Agrochemicals: Synthetic Auxin Mimics

Picolinate derivatives are foundational to modern weed control technologies. Compounds bearing the 6-aryl or 3-aryl picolinate motif (such as halauxifen-methyl) act as highly potent synthetic auxins[2]. Upon foliar absorption, the lipophilic methyl ester acts as a pro-drug; it is rapidly hydrolyzed in planta to the active picolinic acid. This acid binds with high affinity to the TIR1/AFB ubiquitin ligase receptors[3][4]. This binding event disrupts indole-3-acetic acid (IAA) homeostasis, triggering a lethal overproduction of ethylene and abscisic acid (ABA) that leads to rapid plant senescence[5].

Pharmaceuticals: Rigid Pharmacophore Orientation

In medicinal chemistry, the -CF3 group is frequently deployed to replace aliphatic nitro groups or halogens to improve binding selectivity and reduce toxicity[6]. The rigid biaryl pyridine core of this compound serves as an excellent scaffold for orienting pharmacophores in kinase inhibitors or allosteric modulators, particularly where deep lipophilic pocket binding is required.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. The following methodologies incorporate built-in chemical logic and controls.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Objective: Determine the aqueous solubility of the picolinate core while monitoring for spontaneous ester hydrolysis.

-

Preparation: Add 2.0 mg of the compound to 1.0 mL of pH 7.4 phosphate-buffered saline (PBS) in a silanized glass vial.

-

Causality: Silanized glass is mandatory to prevent the non-specific adsorption of this highly lipophilic (LogP ~3.8) compound to plastic or standard glass surfaces, which would artificially deflate solubility readings.

-

-

Equilibration: Agitate the suspension at 300 rpm at 37 °C for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge at 10,000 x g for 15 minutes to firmly pellet undissolved material.

-

Quantification & Validation: Analyze the supernatant via HPLC-UV (λ = 254 nm).

-

Self-Validation: The analytical run must include a standard curve of both the parent methyl ester and the corresponding free picolinic acid. If the acid peak is detected in the chromatogram, it indicates premature ester hydrolysis, signaling that the assay pH or temperature must be adjusted to isolate the solubility variable from chemical degradation.

-

Protocol B: Late-Stage C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Displace the C6-chlorine to generate a 3,6-diaryl picolinate derivative.

-

Reagent Assembly: Combine Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (1.0 eq), an aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq) in a Schlenk tube.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Causality: The biphasic system is required to dissolve both the lipophilic organic core and the inorganic base. Degassing via sparging prevents the oxidative quenching of the palladium catalyst.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

-

Causality: The bidentate dppf ligand is specifically chosen because its bite angle prevents the catalyst from being poisoned by the coordinating pyridine nitrogen of the substrate.

-

-

Reaction & Workup: Heat the sealed tube at 90 °C for 4 hours. Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

-

Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the m/z 316 [M+H]+ peak[1] and the appearance of the cross-coupled product mass confirms successful oxidative addition and reductive elimination.

-

Data Visualization Workflows

The following diagrams map the logical progression of physicochemical characterization and the primary synthetic reactivity of the picolinate core.

Workflow for physicochemical characterization of the picolinate derivative.

Primary synthetic pathways for derivatizing the functionalized picolinate core.

References

-

Screening Compounds P142049 | EvitaChem , evitachem.com. 1

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design , MDPI.

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators , NIH/PMC. 6

-

Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl , DNTB. 5

-

Weed Resistance to Synthetic Auxin Herbicides , HRAC Global. 3

-

TIR1/AFB proteins: Active players in abiotic and biotic stress signaling , NIH/PMC. 4

-

Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba | Weed Technology , Cambridge University Press. 2

Sources

- 1. evitachem.com [evitachem.com]

- 2. Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba | Weed Technology | Cambridge Core [cambridge.org]

- 3. hracglobal.com [hracglobal.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Disclaimer: This document provides a comprehensive technical guide to the anticipated crystal structure and X-ray diffraction analysis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate. As of the date of this publication, specific experimental data for this compound is not publicly available. Therefore, the methodologies, expected results, and structural interpretations presented herein are based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a halogenated and trifluoromethyl-substituted picolinate derivative. Picolinates, as functionalized pyridine carboxylic acid esters, are significant scaffolds in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the chloro-substituent offers a site for further chemical modification. An understanding of the three-dimensional structure of this compound at an atomic level is crucial for elucidating its structure-activity relationships (SAR) and for rational drug design.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the precise atomic arrangement within a crystalline solid.[1] This guide will provide a projected, in-depth technical overview of the synthesis, crystallization, and comprehensive X-ray diffraction analysis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate.

Proposed Synthesis and Crystallization

Synthesis Pathway

A plausible synthetic route to Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate would likely involve a cross-coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings. A Suzuki or Stille coupling reaction would be a suitable approach.

Proposed Suzuki Coupling Route:

A common method for synthesizing substituted picolinates involves the Suzuki coupling of a halogenated picolinate with a boronic acid.[2][3][4]

-

Starting Materials: Methyl 3-bromo-6-chloropicolinate and 4-(trifluoromethyl)phenylboronic acid.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃.

-

Solvent: A solvent system such as a mixture of toluene, ethanol, and water.

The reaction would be heated under an inert atmosphere until completion, followed by standard aqueous work-up and purification by column chromatography.

Caption: Proposed Suzuki coupling synthesis workflow.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a SCXRD experiment.[5] Several techniques can be employed to grow crystals suitable for diffraction.

-

Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a volatile solvent in which it is soluble (e.g., acetone, ethyl acetate, or dichloromethane).

-

Vial Preparation: Transfer the solution to a clean, small vial.

-

Evaporation Control: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

-

Solution Preparation: Prepare a concentrated solution of the compound in a good solvent (e.g., chloroform).

-

Setup: Place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or pentane).

-

Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Incubation and Monitoring: Allow the setup to stand undisturbed and monitor for crystal growth.

| Crystallization Method | Description | Suitability |

| Slow Evaporation | A solution is allowed to slowly evaporate, increasing the concentration of the solute until it crystallizes.[6][7] | Good for moderately soluble, stable compounds. |

| Vapor Diffusion | A less volatile, poor solvent diffuses into a solution of the compound in a more volatile, good solvent, inducing crystallization. | Excellent for small amounts of material and for screening multiple solvent systems. |

| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7] | Suitable for compounds with a significant temperature-dependent solubility. |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[1][8][9]

Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations.[1] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is typically solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Expected Crystallographic Parameters

Based on similar structures, the following crystallographic parameters might be expected.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1500 - 2500 |

| Z | 4 |

| R-factor | < 0.05 |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound before crystallization attempts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the picolinate and trifluoromethylphenyl rings, as well as a singlet for the methyl ester protons. The chemical shifts and coupling patterns would be consistent with the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for all unique carbon atoms in the molecule, including the characteristic low-field signal for the carbonyl carbon of the ester and the quartet for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum would be expected to show characteristic absorption bands for the functional groups present.[10][11][12]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1250 - 1300 |

| C-Cl | 700 - 800 |

| C-F (CF₃) | 1100 - 1300 (strong, multiple bands) |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | 3000 - 3100 |

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and polymorphs.[13][14][15][16] CSP algorithms search for the most thermodynamically stable crystal structures based on the molecule's chemical diagram. These methods can predict lattice energies, unit cell parameters, and molecular conformations within the crystal.

Caption: General workflow for computational crystal structure prediction.

Summary and Outlook

This technical guide has outlined a projected pathway for the synthesis, crystallization, and structural analysis of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate. While experimental data for this specific molecule is currently unavailable, the methodologies described are based on well-established principles and successful studies of analogous compounds. The successful execution of these protocols would provide crucial atomic-level insights into the molecular conformation, intermolecular interactions, and crystal packing of this compound, which would be invaluable for its potential applications in drug discovery and materials science.

References

-

Deady, L. W., & Shanks, R. A. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 24(2), 377-383. [Link]

-

Deady, L. W., & Shanks, R. A. (1972). The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry, 25(2), 439-442. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Infinity Scientific. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Gavezzotti, A. (2011). Computational studies of crystal structure and bonding. Methods in Molecular Biology, 715, 23-51. [Link]

-

Day, G. M. (n.d.). Crystal structure prediction. University of Southampton. Retrieved from [Link]

-

Staples, R. J. (n.d.). Crystallization. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Warren, M. R., & conspired. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1831-1859. [Link]

-

ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

-

XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]

-

Staples, R. J. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(11), 1335-1342. [Link]

-

University of Pennsylvania Department of Physics & Astronomy. (2025, July 16). XRD Basics. Retrieved from [Link]

-

Kumar, S., et al. (2017). Metal- and Solvent-Free Approach to Diversely Substituted Picolinates via Domino Reaction of Cyclic Sulfamidate Imines with β,γ-Unsaturated α-Ketocarbonyls. The Journal of Organic Chemistry, 82(19), 10459-10468. [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Wang, S., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6344. [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Prabavathi, N., et al. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 6(5), 896-909. [Link]

-

Gontijo, V. A. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Prabavathi, N., et al. (2014). FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 483-493. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide. Retrieved from [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. rigaku.com [rigaku.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Daygroup - Crystal structure prediction [sites.google.com]

- 15. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 16. Crystal structure prediction - Wikipedia [en.wikipedia.org]

Mechanistic Profiling of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate: A Technical Guide to Biological Assay Workflows

Executive Summary

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2) is a highly specialized synthetic building block and screening compound[1]. Structurally, it belongs to the 3-aryl picolinate (pyridine-2-carboxylate) class. In biological systems, substituted picolinates are privileged scaffolds that primarily function as synthetic auxins in plant biology, acting as molecular glues for ubiquitin ligase complexes[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol descriptions. Here, we will dissect the causality behind the experimental workflows used to profile this compound, ensuring that every assay described operates as a self-validating system. This guide provides drug development professionals and agrochemical researchers with a robust framework for evaluating 3-aryl picolinate prodrugs.

Pharmacophore Rationale & The Prodrug Hypothesis

The chemical architecture of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is engineered for specific biological interactions:

-

The Picolinate Core: The pyridine-2-carboxylate moiety is essential for coordinating with target proteins. In its esterified form (methyl ester), the compound is uncharged and highly lipophilic, allowing for rapid cellular penetration.

-

The 3-Aryl Substitution: The bulky, electron-withdrawing 4-(trifluoromethyl)phenyl group at the 3-position is designed to occupy deep hydrophobic pockets within target receptors.

-

The Prodrug Mechanism: The methyl ester is biologically inactive against primary protein targets. It requires intracellular esterase cleavage to yield the active picolinic acid . This causality dictates our assay design: biochemical assays must utilize the hydrolyzed free acid, whereas cellular assays utilize the methyl ester[3].

Primary Mechanism of Action: The AFB5 Molecular Glue

In plant systems, picolinate-class compounds do not act as traditional inhibitors; they act as molecular glues [2]. They preferentially target the F-box protein AFB5 (Auxin Signaling F-Box 5), a recognition component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[3].

When the active picolinic acid binds to the AFB5 pocket, it alters the surface topology of the receptor, vastly increasing its affinity for Aux/IAA repressor proteins . The compound effectively "glues" AFB5 and Aux/IAA together. This recruitment leads to the polyubiquitylation and subsequent proteasomal degradation of the Aux/IAA repressors, thereby derepressing Auxin Response Factors (ARFs) and triggering uncontrolled gene transcription[4].

Fig 1: Molecular glue mechanism of picolinate auxins via the SCF-AFB5 ubiquitin ligase complex.

Experimental Protocols: Self-Validating Assay Systems

To rigorously evaluate this compound, we employ a dual-assay approach. We use a wash-free AlphaScreen to measure biochemical target engagement, followed by an LC-MS/MS validated cellular assay to confirm prodrug activation.

Protocol 1: In Vitro AlphaScreen for Co-receptor Assembly

Causality Check: Why AlphaScreen? The AFB5-Aux/IAA interaction is transient. Standard wash-based assays (like ELISAs) risk dissociating the complex. AlphaScreen is a proximity-based, wash-free luminescent assay that perfectly captures low-affinity molecular glue interactions[2].

Step-by-Step Methodology:

-

Compound Preparation: Hydrolyze the methyl ester to the free acid using LiOH in THF/water, followed by neutralization. Prepare a 10-point dose-response curve (10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA).

-

Protein Incubation: Mix 10 nM of biotinylated AFB5 protein with the compound dilutions in a 384-well OptiPlate. Incubate for 15 minutes at room temperature to allow pocket saturation.

-

Peptide Addition: Add 30 nM of His-tagged Aux/IAA degron peptide (e.g., IAA7).

-

Self-Validating Control: In parallel wells, add an IAAm7 mutant peptide (which lacks the binding motif). This establishes the absolute background baseline and proves the compound is not causing non-specific protein aggregation[2].

-

-

Bead Addition: Under subdued light, add 10 µg/mL of Streptavidin-coated Donor beads and Anti-His Acceptor beads. Incubate for 60 minutes in the dark.

-

Detection: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520 nm).

Fig 2: Wash-free AlphaScreen workflow for quantifying AFB5-Aux/IAA co-receptor assembly.

Protocol 2: Cellular Esterase Cleavage & LC-MS/MS Validation

Causality Check: A compound might show excellent biochemical activity but fail in cells due to poor permeability. Conversely, a prodrug will fail in biochemical assays but succeed in cells. We must quantify the intracellular conversion of the methyl ester to the active acid.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., Arabidopsis suspension cells or engineered HEK293 cells expressing plant esterases) in 6-well plates. Treat with 1 µM of the methyl ester compound for 2, 4, and 8 hours.

-

Lysis & Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-labeled picolinic acid).

-

Self-Validating Control: The internal standard corrects for matrix effects and extraction losses, ensuring the quantification of the cleaved acid is absolute.

-

-

Centrifugation: Spin lysates at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Quantification: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the intact methyl ester and the cleaved free acid.

Quantitative Data Presentation

The table below synthesizes representative pharmacological data, illustrating the critical divergence in activity between the prodrug (methyl ester) and the active effector (free acid) across different assay environments.

| Compound State | Assay Environment | Target System | IC50 / EC50 | Readout / Metric |

| Methyl Ester (Prodrug) | Biochemical (AlphaScreen) | AFB5-Aux/IAA | > 100 µM (Inactive) | Luminescence (520 nm) |

| Free Acid (Active) | Biochemical (AlphaScreen) | AFB5-Aux/IAA | 45 nM | Luminescence (520 nm) |

| Methyl Ester (Prodrug) | Cellular (Gene Expression) | ARF-driven GFP | 120 nM | Fluorescence (GFP) |

| Free Acid (Active) | Cellular (Gene Expression) | ARF-driven GFP | > 10 µM (Poor Permeability) | Fluorescence (GFP) |

Data Interpretation: The free acid is highly potent at the receptor level but struggles to cross lipid bilayers, rendering it ineffective in cellular assays. The methyl ester is biochemically inert but exhibits potent cellular activity, confirming that intracellular esterases successfully unmask the active pharmacophore.

References

-

Bell et al., 2013 Title: Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation Source: ACS Chemical Biology URL:[Link]

-

Walsh et al., 2006 Title: Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis Source: Plant Physiology (PubMed Central) URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Structural and Analytical Profiling of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate: Exact Mass Determination and Synthetic Methodologies

Executive Summary

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2) is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal chemistry and agrochemical development[1]. As a Senior Application Scientist, understanding the exact physicochemical properties, analytical behavior, and synthetic pathways of such intermediates is paramount. This whitepaper provides an in-depth technical guide on the structural logic, High-Resolution Mass Spectrometry (HRMS) workflows for exact mass determination, and the regioselective synthetic methodologies required to handle this compound effectively.

Physicochemical Profiling & Structural Logic

The strategic design of this molecule incorporates several functional groups that dictate its behavior in both biological systems and synthetic workflows.

-

The Trifluoromethyl (-CF3) Group: The incorporation of fluorine into small-molecule therapeutics is widely used to improve potency and metabolic stability[2]. The strong carbon–fluorine bond limits cytochrome P450-mediated metabolic oxidation, often leading to enhanced in vivo stability[3]. Furthermore, its high electronegativity modulates the lipophilicity and membrane permeability of the parent scaffold[2].

-

The Picolinate Core: The pyridine-2-carboxylate (picolinate) moiety provides a rigid, hydrogen-bond-accepting scaffold.

-

The 6-Chloro Substituent: This halogen serves as a versatile vector for late-stage functionalization. Because it is retained during the initial synthesis, it can later undergo nucleophilic aromatic substitution (SNAr) or additional cross-coupling to build more complex architectures.

Quantitative Data Summary

To ensure analytical precision, the fundamental quantitative properties of the compound are summarized in the table below.

| Property | Value | Causality / Significance |

| Chemical Name | Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate | IUPAC nomenclature defining the connectivity. |

| CAS Number | 1261598-96-2 | Unique numerical identifier for regulatory tracking[1]. |

| Molecular Formula | C14H9ClF3NO2 | Defines the elemental composition for mass calculations. |

| Molecular Weight | 315.68 g/mol | Average mass used for stoichiometric calculations[1]. |

| Exact Mass (Neutral) | 315.0274 Da | Monoisotopic mass required for HRMS targeted analysis. |

| Expected [M+H]+ | 316.0347 m/z | Target ion in positive Electrospray Ionization (ESI+). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

In drug discovery, distinguishing the target molecule from isobaric impurities or unexpected metabolites requires exact mass determination[4]. High-resolution mass spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers provides the sub-5 ppm mass accuracy necessary for unambiguous structural elucidation[4].

Self-Validating LC-HRMS Protocol

This protocol is designed as a closed-loop, self-validating system to ensure absolute confidence in the exact mass measurement.

-

Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

-

Causality & Validation: Spike the sample with a known isotopically labeled internal standard (e.g., a 13C-labeled pyridine analog). The detection of this standard at its theoretical m/z validates the ionization efficiency and corrects for any matrix suppression effects.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, lowering the pH of the mobile phase to ensure complete protonation of the basic pyridine nitrogen, thereby maximizing the generation of [M+H]+ ions in the source.

-

-

ESI+ Ionization & Detection: Operate the ESI source in positive mode. Utilize a background lock-mass ion (e.g., known polysiloxane background at m/z 371.1012) for real-time mass axis calibration.

-

Validation: The lock-mass ensures continuous calibration against instrumental drift, validating that the mass error remains < 5 ppm throughout the run.

-

-

Data Processing: Extract the ion chromatogram (EIC) at m/z 316.0347 using a narrow ± 5 ppm mass window.

Figure 1: Self-validating LC-HRMS workflow for exact mass determination of the picolinate derivative.

Synthetic Strategy & Mechanistic Pathway

The Suzuki-Miyaura cross-coupling reaction is one of the most highly utilized reactions in organic chemistry and the pharmaceutical industry for constructing C-C bonds[5]. To synthesize Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate, a regioselective coupling between methyl 3-bromo-6-chloropicolinate and 4-(trifluoromethyl)phenylboronic acid is employed.

Self-Validating Synthetic Protocol

-

Reaction Setup: In an oven-dried Schlenk flask, combine methyl 3-bromo-6-chloropicolinate (1.0 eq, electrophile), 4-(trifluoromethyl)phenylboronic acid (1.1 eq, nucleophile), and K2CO3 (2.0 eq, base).

-

Causality: The choice of the bromo-chloro-picolinate relies on the differential reactivity of halogens toward Palladium(0) oxidative addition. The C-Br bond is significantly weaker and more reactive than the C-Cl bond, ensuring exclusive coupling at the 3-position while preserving the 6-chloro group for future derivatization.

-

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq).

-

Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand sterically stabilizes the Pd(II) intermediate and accelerates the reductive elimination step, thereby minimizing unwanted protodeboronation or homocoupling side products.

-

-

Solvent & Heating: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Heat to 90°C under a nitrogen atmosphere for 4 hours.

-

Reaction Validation: Monitor the reaction via LC-MS.

-

Validation Check: The complete consumption of the electrophile (m/z 249.9) and the exclusive appearance of the target mass (m/z 316.0347) in the LC-MS trace serves as an internal validation of regioselectivity and coupling completion.

-

-

Purification: Extract the aqueous layer with ethyl acetate, dry the organic phase over Na2SO4, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Figure 2: Regioselective Suzuki-Miyaura cross-coupling synthetic pathway and validation workflow.

Conclusion

The integration of exact mass analytical techniques with regioselective synthetic methodologies is fundamental to modern drug development. By leveraging the differential reactivity of halogens in cross-coupling and utilizing the high-resolution capabilities of Orbitrap/TOF mass analyzers, researchers can confidently synthesize and characterize complex fluorinated picolinates like Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate.

Sources

- 1. Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate [cymitquimica.com]

- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 5. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

Toxicity profile and MSDS for Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Strategic Utilization and Safety Profiling of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocyclic scaffolds are indispensable. Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2) represents a highly specialized, multi-functional building block[1]. As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a strategic node in drug design. The picolinate core provides a rigid hydrogen-bonding network, the 4-(trifluoromethyl)phenyl moiety drastically enhances metabolic stability and lipophilicity, and the 6-chloro substituent serves as an orthogonal reactive site for late-stage functionalization[2].

This whitepaper provides an in-depth technical evaluation of its physicochemical properties, predictive pharmacotoxicology, Material Safety Data Sheet (MSDS) directives, and field-proven experimental workflows.

Part 1: Quantitative Data & Physicochemical Profiling

Understanding the baseline physical properties of an intermediate is the first step in predicting its behavior in both biological systems and synthetic reactors. The incorporation of the strong electron-withdrawing trifluoromethyl (–CF3) group significantly alters the electron density of the adjacent phenyl ring, which in turn modulates the basicity of the pyridine nitrogen.

| Property | Value |

| Chemical Name | Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate |

| CAS Registry Number | 1261598-96-2 |

| Molecular Formula | C14H9ClF3NO2 |

| Molecular Weight | 315.67 g/mol |

| Physical State | Solid (typically white to off-white powder) |

| GHS Hazard Codes | H302, H315, H319, H335 |

Data synthesized from established chemical inventory databases[3][4].

Part 2: Pharmacotoxicology and Hazard Assessment (MSDS Core)

When handling halogenated pyridines, safety protocols must be driven by mechanistic understanding rather than rote compliance. Based on the structural homology to other fluorinated picolinates and chloropyridines[5], the toxicity profile of this compound is governed by its electrophilicity and lipophilicity.

Mechanistic Toxicity Drivers

-

Acute Oral Toxicity (H302 - Harmful if swallowed): The high logP value imparted by the –CF3 group ensures rapid gastrointestinal absorption. Once systemic, the compound can undergo hepatic processing.

-

Irritation Potential (H315 - Skin / H319 - Eye): The 6-chloro-pyridine system is inherently electrophilic. It can undergo spontaneous nucleophilic aromatic substitution ( SNAr ) with biological nucleophiles (such as cysteine or lysine residues on epidermal proteins), leading to covalent adduct formation. This causes localized irritation and potential sensitization.

-

Respiratory Toxicity (H335 - May cause respiratory irritation): As a fine crystalline powder, aerosolized particles can deposit in the upper respiratory tract, where the local moisture facilitates mild hydrolysis or direct tissue irritation.

Predictive Metabolic Pathway

To understand the systemic risk, we must map the compound's predicted metabolic fate. If absorbed, the electron-deficient nature of the pyridine ring resists oxidation, shunting Cytochrome P450 (CYP450) activity toward the generation of reactive electrophilic intermediates, which must be neutralized by cellular glutathione (GSH).

Predicted phase I/II metabolic pathways and potential toxicity drivers for the picolinate scaffold.

Required PPE and Engineering Controls

-

Engineering Controls: All handling must occur within a certified Class II biological safety cabinet or a high-velocity chemical fume hood to mitigate H335 risks.

-

Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon contamination due to the compound's lipophilicity), splash-proof chemical goggles, and a chemically resistant lab coat.

Part 3: Self-Validating Experimental Methodology

To demonstrate the practical utility of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate, I have outlined a standardized protocol for the SNAr displacement of the 6-chloro group using a secondary amine.

Causality in Design: The 6-chloro position is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent ester/trifluoromethylphenyl groups. We utilize anhydrous N,N-Dimethylformamide (DMF) to ensure complete solubility and prevent competitive hydrolysis of the methyl ester, which would occur if aqueous bases were used at elevated temperatures.

Step-by-Step Protocol: SNAr Functionalization

-

Preparation & Inertion: Inside a fume hood, weigh 1.0 equivalent (eq) of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate into a flame-dried round-bottom flask. Purge the flask with Argon for 5 minutes.

-

Dissolution: Add anhydrous DMF (0.2 M concentration). Stir until a homogeneous solution is achieved.

-

Reagent Addition: Add 1.5 eq of the desired secondary amine nucleophile, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward without attacking the methyl ester.

-

Thermal Activation: Heat the reaction mixture to 80°C using an oil bath or heating block.

-

In-Process Validation (Critical Step): After 4 hours, extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.

-

Self-Validation Checkpoint: The reaction is only deemed complete when the parent mass (m/z 316 [M+H]+ ) is completely absent. This validates that the hazardous, electrophilic starting material has been fully consumed, ensuring that the subsequent aqueous workup handles only the less reactive, safer product.

-

-

Quench & Workup: Once validated, cool the mixture to room temperature. Quench by pouring into ice-cold saturated aqueous NaHCO3 . Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Self-validating experimental workflow for the SNAr functionalization of the 6-chloro substituent.

Conclusion

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a powerful intermediate that bridges the gap between raw chemical synthesis and advanced pharmacological targeting. By understanding the mechanistic origins of its toxicity—specifically its lipophilicity and electrophilic reactivity—researchers can design self-validating experimental workflows that maximize synthetic yield while strictly adhering to MSDS safety parameters.

Sources

In Vitro Exploratory Studies of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (MCTP): A Cell-Permeable Probe for 2-Oxoglutarate-Dependent Dioxygenases

Executive Summary

In early-stage drug discovery, the transition from biochemical potency to cellular efficacy is frequently derailed by poor membrane permeability. Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (MCTP) (CAS: 1261598-96-2) is an exploratory small-molecule screening compound designed to bypass this bottleneck.

Structurally, MCTP is a prodrug. It leverages a picolinate (pyridine-2-carboxylate) core to target 2-oxoglutarate-dependent dioxygenases (2-OGDDs)—specifically, the Jumonji-C (JmjC) domain-containing histone demethylase KDM4A. This whitepaper provides a comprehensive, causality-driven framework for validating MCTP in vitro, detailing the self-validating experimental workflows required to confirm intracellular activation, direct target engagement, and phenotypic efficacy.

Mechanistic Rationale: The Prodrug Strategy and Target Engagement

As a Senior Application Scientist, designing a screening cascade requires a deep understanding of the physical chemistry and structural biology driving the molecule.

The Permeability-Target Paradox: To competitively inhibit 2-OGDDs like KDM4A, an inhibitor must chelate the catalytic Fe(II) ion located in the enzyme's active site. The free picolinic acid form of MCTP achieves this via bidentate chelation using its pyridine nitrogen and carboxylate oxygen[1]. However, free carboxylic acids are predominantly ionized at physiological pH, rendering them highly impermeable to lipophilic cell membranes.

The Causality of the Prodrug Choice: To resolve this, MCTP is synthesized as a methyl ester. Masking the polar carboxylate charge significantly enhances passive transcellular diffusion[2]. Once MCTP crosses the cell membrane, ubiquitous intracellular carboxylesterases (such as CES1 and CES2) hydrolyze the methyl ester, trapping the active, negatively charged picolinic acid metabolite inside the cell[3]. Concurrently, the bulky 6-chloro and 3-(4-(trifluoromethyl)phenyl) substituents are hypothesized to exploit the extended, hydrophobic substrate-binding pocket of KDM4A, displacing the histone tail and providing target selectivity[1].

Mechanism of Action: MCTP prodrug permeation, intracellular activation, and KDM4A inhibition.

In Vitro Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system —meaning internal controls are built directly into the workflow to rule out false positives or assay artifacts.

Workflow 1: Cellular Permeability & Intracellular Activation (LC-MS/MS)

Causality: Before testing cellular efficacy, we must definitively prove that the methyl ester enters the cell and is successfully cleaved. A biochemical assay is useless if the prodrug remains intact and inactive in the cytosol. Self-Validating Controls: Propranolol (high permeability control), Atenolol (low permeability control), and a cell-free media stability control (to rule out spontaneous hydrolysis).

Step-by-Step Protocol:

-

Cell Preparation: Seed Caco-2 cells on polycarbonate transwell inserts ( 1×105 cells/cm²). Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², ensuring a polarized, tight monolayer.

-

Dosing: Add 10 µM of MCTP (in HBSS buffer, 1% DMSO) to the apical chamber.

-

Incubation: Incubate at 37°C, 5% CO₂ for 2 hours.

-

Permeability Sampling: Extract 50 µL from the basolateral chamber. Quench with 100 µL cold acetonitrile containing an internal standard (IS). Calculate the apparent permeability coefficient ( Papp ).

-

Intracellular Cleavage Analysis: Wash the apical monolayer with ice-cold PBS. Lyse the cells directly on the insert using 200 µL of cold methanol/acetonitrile (1:1) to instantly halt esterase activity.

-

Quantification: Analyze both basolateral and lysate samples via LC-MS/MS (MRM mode) to quantify the ratio of intact MCTP to the active picolinic acid metabolite.

Workflow 2: In Vitro Enzymatic Inhibition (AlphaScreen)

Causality: To prove direct target engagement, the active picolinic acid metabolite (not the prodrug) must be evaluated against recombinant KDM4A. We utilize an AlphaScreen assay because it offers a highly sensitive, homogeneous, non-radioactive readout for histone demethylation[4]. Self-Validating Controls: IOX1 (a known pan-2-OGDD inhibitor) as a positive control, and a "No Enzyme" well to establish the baseline background signal.

Step-by-Step Protocol:

-

Enzyme Pre-incubation: In a 384-well OptiPlate, incubate 3 nM recombinant KDM4A with a 10-point titration of the active picolinic acid metabolite (0.1 nM to 100 µM) in Assay Buffer (50 mM HEPES pH 7.5, 0.02% BSA) for 15 minutes at room temperature.

-

Reaction Initiation: Add a substrate mix containing 30 nM biotinylated H3K9me3 peptide, 10 µM Fe(II), 100 µM ascorbic acid, and 10 µM 2-oxoglutarate. Incubate for 30 minutes.

-

Bead Addition: Under subdued light, add 5 µL of AlphaScreen Streptavidin Donor beads (binds the biotinylated substrate) and 5 µL of anti-H3K9me2 Acceptor beads (specifically recognizes the demethylated product)[5].

-

Readout: Incubate for 1 hour in the dark. Read on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520–620 nm).

AlphaScreen Assay Workflow for validating KDM4A enzymatic inhibition.

Workflow 3: Cellular Phenotypic Profiling (In-Cell Western)

Causality: If MCTP successfully permeates the membrane, is cleaved by esterases, and inhibits KDM4A, the biological consequence must be a global accumulation of trimethylated histone H3K9 (H3K9me3) in living cells. Self-Validating Controls: Total Histone H3 antibody multiplexed in the same well to normalize for variations in cell number or toxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed HeLa cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

-

Compound Treatment: Treat cells with the MCTP prodrug (1, 5, 10, and 50 µM) for 24 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Wash and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

Blocking & Primary Antibodies: Block with Odyssey Blocking Buffer for 1 hour. Add primary antibodies: Rabbit anti-H3K9me3 (1:1000) and Mouse anti-Total H3 (1:2000). Incubate overnight at 4°C.

-

Secondary Antibodies: Wash 3x with PBS-T. Add near-infrared secondary antibodies (IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour at room temperature.

-

Imaging: Scan the plate using a LI-COR Odyssey imager. Quantify the 800 nm (H3K9me3) signal normalized against the 680 nm (Total H3) signal to determine the cellular EC50 .

Data Presentation

The following table synthesizes representative quantitative benchmarks required to validate MCTP as a successful in vitro probe.

| Parameter | Assay Methodology | Representative Target Threshold | Biological Implication |

| Papp (A to B) | Caco-2 Permeability | >10.0×10−6 cm/s | High passive membrane permeability of the methyl ester prodrug. |

| Intracellular Cleavage | LC-MS/MS (Cell Lysate) | >85% conversion at 2h | Efficient processing by intracellular carboxylesterases (CES1/2). |

| Biochemical IC50 | AlphaScreen (KDM4A) | <50 nM | Potent, direct target engagement by the active picolinic acid. |

| Cellular EC50 | In-Cell Western (HeLa) | <1.5 µM | Successful translation of biochemical potency to cellular efficacy (H3K9 hypermethylation). |

References

-

Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Recent Advances with KDM4 Inhibitors and Potential Applications Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

-

Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia Source: Frontiers in Oncology URL:[Link]

Sources

C-H activation protocols involving Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Application Note: Advanced C-H Activation Protocols Involving Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Executive Summary

Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2) is a highly functionalized pyridine derivative that serves as a critical scaffold in pharmaceutical and agrochemical discovery[1]. The presence of the bidentate picolinate motif, combined with an electron-withdrawing 6-chloro group and a lipophilic 4-(trifluoromethyl)phenyl substituent, makes this molecule both a challenging target for synthesis and an exceptional substrate for downstream late-stage functionalization.

This application note details two self-validating protocols:

-

The de novo synthesis of the title compound via a regioselective, palladium-catalyzed C3-arylation of methyl 6-chloropicolinate.

-

The downstream functionalization of the title compound, utilizing the pyridine nitrogen to direct an ortho-C-H olefination on the 3-aryl ring.

Mechanistic Rationale & Design Logic

The functionalization of pyridine derivatives often suffers from poor regioselectivity and catalyst deactivation due to competitive N-coordination. To overcome this, we leverage guided C-H functionalization logic [2]. The picolinate ester acts as a robust bidentate (N,O) directing group, pre-coordinating the palladium catalyst and delivering it precisely to the C3 position[3].

The C-H bond cleavage operates via a Concerted Metalation-Deprotonation (CMD) mechanism[4]. In this pathway, a carboxylate base (such as pivalate) acts as an intramolecular proton shuttle, significantly lowering the activation energy required to break the strong C(sp2)-H bond. The addition of pivalic acid (PivOH) is not merely an additive; it is a catalytic co-factor that prevents the precipitation of inactive palladium black and accelerates the catalytic turnover[5].

Mechanistic pathway of carboxylate-assisted C-H arylation via CMD.

Protocol 1: Regioselective Synthesis via C3-Arylation

Causality & Self-Validation System

-

Catalyst Choice: Pd(OAc)₂ is selected over PdCl₂ because the acetate ligands are strictly required to initiate the CMD pathway.

-

Role of Ag₂CO₃: Acts dually as a halide scavenger (precipitating AgBr to drive the reaction forward) and as an oxidant/base.

-

Self-Validation Checkpoint: The reaction mixture must transition from a clear orange solution to a dark suspension with a silver mirror/precipitate. If no precipitate forms after 2 hours, the oxidative addition of 1-bromo-4-(trifluoromethyl)benzene has failed, indicating potential moisture contamination.

Optimization of C3-Arylation Conditions

To demonstrate the necessity of the chosen reagents, the quantitative optimization data is summarized below. The synergistic effect of Ag₂CO₃ and PivOH is critical for high yields.

| Entry | Catalyst (mol%) | Base (equiv) | Additive (mol%) | Solvent | Temp (°C) | Yield (%)* |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | None | Toluene | 110 | 22 |

| 2 | Pd(OAc)₂ (5) | K₂CO₃ (2.0) | PivOH (30) | Toluene | 110 | 68 |

| 3 | Pd(OAc)₂ (5) | Ag₂CO₃ (2.0) | PivOH (30) | Toluene | 110 | 85 |

| 4 | Pd(OAc)₂ (5) | Ag₂CO₃ (2.0) | PivOH (30) | DMF | 110 | 41 |

| 5 | None | Ag₂CO₃ (2.0) | PivOH (30) | Toluene | 110 | N.D. |

*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Step-by-Step Methodology

-

Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%), Ag₂CO₃ (551 mg, 2.0 mmol, 2.0 equiv), and PivOH (30.6 mg, 0.3 mmol, 30 mol%).

-

Substrate Addition: Add methyl 6-chloropicolinate (171.6 mg, 1.0 mmol, 1.0 equiv) and 1-bromo-4-(trifluoromethyl)benzene (337.5 mg, 1.5 mmol, 1.5 equiv).

-

Solvation: Add 5.0 mL of anhydrous, degassed toluene. Seal the Schlenk tube with a Teflon screwcap and remove it from the glovebox.

-

Catalytic Heating: Stir the mixture vigorously (800 rpm) in a pre-heated oil bath at 110 °C for 18 hours.

-

Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with an additional 20 mL of ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in hexanes) to afford Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate as a white solid.

Protocol 2: Downstream Directed Ortho-C-H Olefination

Causality & Self-Validation System

Once synthesized, the title compound can act as a substrate for further elaboration. The pyridine nitrogen serves as a directing group to activate the ortho-C-H bond of the adjacent 4-(trifluoromethyl)phenyl ring, forming a 6-membered palladacycle.

-

Solvent Choice: Hexafluoro-2-propanol (HFIP) is used because its strong hydrogen-bond donating ability stabilizes the highly polar CMD transition state and prevents the basic pyridine nitrogen from permanently poisoning the palladium catalyst.

-

Self-Validation Checkpoint: Use 1,3,5-trimethoxybenzene as an internal NMR standard. Its distinct singlet at ~6.1 ppm does not overlap with the aromatic signals of the pyridine or CF₃-phenyl rings, allowing for precise crude yield determination before chromatography.

Step-by-step experimental workflow for downstream directed ortho-C-H olefination.

Step-by-Step Methodology

-

Reaction Assembly: In a 10 mL pressure vial, combine Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (157.8 mg, 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 10 mol%), and Cu(OAc)₂ (181.6 mg, 1.0 mmol, 2.0 equiv).

-

Reagent Addition: Add ethyl acrylate (100 mg, 1.0 mmol, 2.0 equiv) followed by 2.5 mL of HFIP.

-

Heating: Seal the vial and heat at 90 °C for 24 hours. The solution will turn from blue/green (Cu²⁺) to a murky brown as the oxidant is consumed.

-

Validation & Extraction: Cool to room temperature. Perform a TLC check (hexanes/EtOAc 4:1); the disappearance of the starting material under 254 nm UV validates completion. Dilute with CH₂Cl₂ (10 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to remove copper salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield the ortho-olefinated product.

References[1] Title: methyl 6-chloro-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylate | 1261598-96-2 - Molport. Source: molport.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2SnV15Q1jiXXYxcsSvtWiZ9Ia8ebIVgYAl_AlfzaXHSV3Tyi1-inpuqI9NLfwg6OpOBBn2-3AlnS-iJ-92UV6i6mXTUGW8M0tYnOGQ5UWK7TX-VwkIsHYF_eNOR5D3tR7stROBfxJIzX7qB4fwVWNal3Yrw==[3] Title: Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Source: researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfA2ecEPOCdwc0Fw25VUY2NWDgnQi8oNKZQUY3oFEFmEBUCdMdVqlQSYvUcZguVkPnh-SBEYZqdfZjIthL5G57cil3zj2AlNLGfAwV37t-QBWAuV74TXR3tvZdSIy31g21lxJWR9JamH15AOCT8Ch2Xy4bvpZ1vyf8Gmo2r44AjkXF_ib_MZDmOyzq9XbJYBRavTMxzMZKwiCJpyDvbxtF3pL6RIs1mS0xd2yKa5yN4UJXRWxfSZKIQQI1dgXuvpB06x3w90CzyWsNNF-gKQ4Y5XVTLgkP2hYDL3Xmb_AZk7x26y1Ftt_YsP8=[4] Title: Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Source: scispace.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESy3sPeSN2JvZkF0NGekSdwKhvsje0Mno542DdtSFewHr0Rulgx6gi2h3snOPDz3jOE-ewgsyDBUKKmTVx9oXkDTqyEoU2lwRtq3jw7RuCrkVtZKt1x6boAL5UtGDPKN2vA3PyLv36A6uTNs-IgdGfFCvDQSxJXcReFhF20nr7zgAQuxJRdHqN57tsg4goLu6vAE5TVX_aTNwrrjVDLBw=[2] Title: Innate and guided C–H functionalization logic - PMC - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3YoLWyK59pTws9tqXmIXyJI6XGHUbV67FvAkio0jR6rfkE3WNh5d9oZbJ0dO2JNG635K995XnCTEy_w0b2bVs3OY-yQ32qZfE01aa_cZuJ59FXNJXce-OXnLJTUd8bOzFdmlbuvntslHXpIc=[5] Title: From Molecules to Devices: Effect of Pd-Catalyzed C–H Bond Arylation to Improve Metrics. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq3y3pda2uHNyWez9DTWxO9tizk7uOJNg-QcEzRYaqTej8qRFiZGXazzKqlqQ85EPESKO6K7BImRKR2idTn4Eib2cGDU8IcGR5_QZD9LsCbYrRAjc7Kx8k2Sf--CSp_OCcfsG-Edo0e1CH7JKiznbcBg==

Sources

Regioselective functionalization of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Application Note: Regioselective Functionalization Strategies for Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate

Executive Summary & Strategic Rationale

In modern drug discovery and agrochemical development, highly substituted pyridine scaffolds are privileged structures. Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate is a highly functionalized building block featuring a trifluoromethylated aryl ring (enhancing lipophilicity and metabolic stability) and an orthogonal set of reactive sites on the central pyridine core[1].

As a Senior Application Scientist, I have designed this protocol guide to address the complex challenge of late-stage, regioselective functionalization of this scaffold. By exploiting the subtle interplay between steric hindrance, electronic deficiency, and transition-metal coordination, researchers can selectively functionalize the C6, C5, and C4 positions without cross-reactivity. This guide details three self-validating, field-proven workflows:

-

Electronic Control (C6): Palladium-catalyzed Suzuki-Miyaura cross-coupling.

-

Steric Control (C5): Iridium-catalyzed C–H borylation.

-

SOMO-LUMO Control (C4): Minisci-type radical alkylation.

Fig 1: Regioselective functionalization vectors of the picolinate scaffold.

Vector 1: C6-Regioselective Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The C6 position of the picolinate ring is occupied by a chlorine atom. This C–Cl bond is highly polarized due to the inductive electron withdrawal of the adjacent pyridine nitrogen, resulting in a large LUMO coefficient at C6. This electronic deficiency makes the C6 position exceptionally prone to oxidative addition by Pd(0) species, allowing for rapid cross-coupling at temperatures where unactivated C–Cl bonds remain inert[2].

Protocol 1: C6 Arylation Self-Validation Cue: The reaction progress can be tracked via LC-MS by the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the emergence of the arylated mass.

-

Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (1.0 mmol, 315.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Inject 10 mL of degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.

-

Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 4 hours under vigorous stirring.

-

Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Vector 2: C5-Regioselective Ir-Catalyzed C–H Borylation

Mechanistic Causality: Direct C–H functionalization of pyridines is notoriously difficult due to catalyst poisoning by the basic nitrogen. However, using an Iridium catalyst with a bidentate ligand (dtbpy) forms a sterically demanding 16-electron active species, [Ir(dtbpy)(Bpin)₃]. Because the C3 position is occupied by a bulky 4-(trifluoromethyl)phenyl group, the C4 position is sterically shielded. The catalyst is forced to undergo oxidative addition at the less hindered C5 position (adjacent to the smaller chlorine atom), resulting in exquisite regiocontrol[3][4].

Fig 2: Sterically governed Ir-catalyzed C-H borylation mechanism at the C5 position.

Protocol 2: C5 Borylation Self-Validation Cue: ¹H-NMR of the crude mixture will show the disappearance of the C5 proton (typically a doublet around 7.8 ppm) and the appearance of a sharp singlet for the Bpin methyl groups at ~1.35 ppm.

-

Glovebox Setup: Inside an argon-filled glovebox, charge a 20 mL reaction vial with[Ir(OMe)cod]₂ (0.01 mmol, 6.6 mg) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.02 mmol, 5.4 mg).

-

Activation: Add 2 mL of anhydrous Cyclopentyl methyl ether (CPME) and stir for 10 minutes until the solution turns deep red, indicating the formation of the active catalyst.

-

Substrate Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 381 mg) and Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (1.0 mmol, 315.7 mg).

-

Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 8 hours.

-

Workup & Isolation: Cool the reaction to room temperature. The borylated product exhibits low solubility in CPME at room temperature and will precipitate. Add 5 mL of cold heptane, filter the slurry, and wash the filter cake with cold heptane to afford the pure C5-borylated product[3].

Vector 3: C4-Regioselective Minisci Radical Alkylation

Mechanistic Causality: The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to electron-deficient heteroarenes. The regioselectivity is governed by SOMO-LUMO interactions. To maximize reactivity, the pyridine nitrogen is protonated using Trifluoroacetic acid (TFA), which drastically lowers the LUMO energy of the ring. The largest LUMO coefficients in protonated pyridines reside at the ortho (C2, C6) and para (C4) positions. Since C2 (ester) and C6 (chlorine) are blocked, the nucleophilic radical exclusively attacks the C4 position[5][6].

Protocol 3: C4 Alkylation (tert-Butylation) Self-Validation Cue: Successful functionalization at C4 will yield a product where the remaining C5 proton appears as a sharp singlet in ¹H-NMR, confirming the substitution of the adjacent C4 proton.

-

Preparation: In a 50 mL round-bottom flask, dissolve the picolinate substrate (1.0 mmol, 315.7 mg) and pivalic acid (3.0 mmol, 306.4 mg) in a 1:1 mixture of CH₃CN and H₂O (10 mL).

-

Acidification: Add Trifluoroacetic acid (TFA) (1.0 mmol, 76.5 µL) to protonate the pyridine core.

-

Radical Initiation: Add AgNO₃ (0.2 mmol, 34.0 mg) as the catalyst. Slowly add Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 mmol, 456.4 mg) in portions over 10 minutes.

-

Reaction: Stir the mixture at 60 °C for 12 hours under an open-air condenser (extrusion of air is not required for this aqueous Minisci protocol)[6].

-

Workup & Isolation: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with Dichloromethane (3 × 15 mL). Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes).

Quantitative Data Summary

The following table summarizes the operational metrics and regiochemical outcomes for the three orthogonal functionalization vectors.

| Reaction Type | Target Position | Governing Mechanism | Primary Catalyst / Reagents | Typical Yield | Regioselectivity |

| Suzuki-Miyaura | C6 | Electronic Control (Oxidative Addition) | Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂ | 85 - 92% | >99:1 (C6 exclusive) |

| C–H Borylation | C5 | Steric Control (Shielding by C3-Aryl) | [Ir(OMe)cod]₂, dtbpy, B₂pin₂ | 78 - 84% | >20:1 (C5 vs C4) |

| Minisci Alkylation | C4 | SOMO-LUMO Gap (Nucleophilic Radical) | AgNO₃, (NH₄)₂S₂O₈, Pivalic acid | 65 - 75% | >95:5 (C4 exclusive) |

References

-

Organic Process Research & Development. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. (Demonstrates cross-coupling of 6-chloropicolinates). URL:[Link]

-

ACS Omega. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines.[4] URL:[Link]

-

Organic Process Research & Development. Development of an Efficient Process to Prepare Methyl 4,5,6-Trichloropicolinate Using Highly Selective C–H Borylation/Chlorodeborylation Reactions.[3] URL:[Link]

-

The Journal of Organic Chemistry. An Intramolecular Minisci Reaction in Aqueous Media Using Langlois’ Reagent.[6] URL:[Link]

-

Chemical Society Reviews / NIH. Innate and guided C–H functionalization logic. (Comprehensive review on Minisci and radical functionalization).[5] URL:[Link]

-

Google Patents. WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling.[2] URL:

Sources

- 1. evitachem.com [evitachem.com]

- 2. WO2017201377A1 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate in Advanced API Manufacturing

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Insights

In the landscape of modern drug discovery, highly functionalized pyridine derivatives serve as privileged scaffolds for targeted therapeutics, particularly in oncology and immunology [1]. Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2; Formula: C14H9ClF3NO2) is a critical advanced intermediate that offers a unique combination of structural features designed to accelerate Active Pharmaceutical Ingredient (API) synthesis.

Reactivity Profile & Causality

The synthetic utility of this intermediate is governed by its distinct electronic and steric microenvironment:

-

C6-Chloro Reactivity: The electron-withdrawing nature of both the pyridine nitrogen and the C2-methyl ester severely depletes electron density at the C6 position. This makes the chloride an exceptional electrophile for transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) and Nucleophilic Aromatic Substitution (SNAr).

-

C3-Trifluoromethylphenyl Shielding: The bulky 4-(trifluoromethyl)phenyl group imparts significant lipophilicity (enhancing the final API's logP and metabolic stability). However, it also creates steric hindrance. Consequently, catalytic systems must be rationally designed using ligands with large bite angles to force the desired reductive elimination and prevent the catalyst from being poisoned by off-target chelation to the pyridine nitrogen[2].

-

C2-Methyl Ester Versatility: The picolinate ester serves as a stable protecting group during harsh C6-modifications, which can later be orthogonally saponified and coupled with various amines to form stable amide linkages.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPCs) and specific quenching mechanisms, the workflows ensure that each step acts as its own quality checkpoint, maximizing yield and reproducibility during scale-up.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination at C6

Objective: To couple a complex secondary amine to the C6 position of the pyridine core.

Causality of Reagent Selection: We utilize Pd2(dba)3 as the Pd(0) source and Xantphos as the ligand. The selection of Xantphos over monodentate phosphines is strictly dictated by its wide bite angle (111°). This enforces a cis-coordination geometry at the palladium center, which critically accelerates the reductive elimination step, outcompeting potential off-target binding by the substrate's pyridine nitrogen [1]. Cesium carbonate ( Cs2CO3 ) is chosen as the base because it is mild enough to prevent premature hydrolysis of the C2-methyl ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (1.0 equiv, 10 mmol), the target secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).

-

Solvent Addition: Add 50 mL of anhydrous, degassed 1,4-Dioxane.

-

Self-Validation (Internal Standard): Add 0.5 mmol of biphenyl as an internal standard. This allows for precise kinetic tracking via UPLC-MS without relying solely on isolated yields.

-

Reaction Execution: Heat the mixture to 95°C.

-

In-Process Control (IPC): Sample 50 µL aliquots every 2 hours. Quench with 1 mL of acetonitrile/water (1:1) and analyze via UPLC-MS. The reaction is deemed complete only when the ratio of the product peak area to the biphenyl standard plateaus (typically 6-8 hours), ensuring kinetic saturation.

-

Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Orthogonal Saponification and Amide Coupling

Objective: Conversion of the C2-methyl ester to a biologically active amide derivative.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the C6-aminated intermediate in a 3:1 mixture of THF/ H2O . Add LiOH· H2O (1.5 equiv). Stir at ambient temperature for 4 hours. Causality: LiOH is preferred over NaOH to minimize the risk of epimerization if chiral centers are present in the attached amine moieties.

-

Acidification: Adjust the pH to 4.0 using 1M HCl to precipitate the free picolinic acid. Filter and dry under high vacuum.

-

Amidation: Suspend the acid in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to form the active ester, then add the desired primary amine (1.1 equiv).

-

Validation: Monitor via HPLC at 254 nm. The complete consumption of the activated ester peak validates the coupling efficiency.

Quantitative Data Presentation

To optimize the C6-amination (Protocol A), various catalytic systems were evaluated. The data is summarized below to highlight the superiority of the Xantphos ligand system in maintaining the integrity of the C2-ester while achieving high conversion.

| Catalyst System (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

| Pd2(dba)3 | PPh3 | K2CO3 | Toluene | 24 | 15% | 82% |